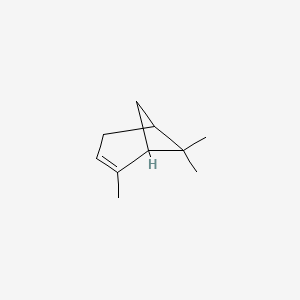

cis-Pinonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

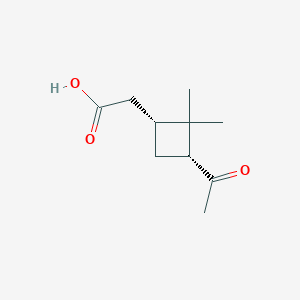

Structure

3D Structure

Properties

CAS No. |

52305-34-7; 61826-55-9 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.235 |

IUPAC Name |

2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |

InChI Key |

SIZDUQQDBXJXLQ-SFYZADRCSA-N |

SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

cis-Pinonic acid atmospheric formation mechanism

An in-depth technical guide on the atmospheric formation mechanism of cis-pinonic acid, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound is a significant photooxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1] Its formation is a key step in the generation of secondary organic aerosols (SOA), which have profound impacts on climate, air quality, and human health.[2][3] This document provides a detailed overview of the primary atmospheric formation mechanisms of this compound, summarizes key quantitative data from laboratory and field studies, outlines common experimental protocols for its investigation, and illustrates the core chemical pathways through detailed diagrams.

Core Atmospheric Formation Mechanisms

The atmospheric transformation of α-pinene into this compound is primarily driven by reactions with three key oxidants: ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃).[4][5] These processes occur in the gas phase, leading to the formation of semi-volatile products that can partition into the aerosol phase.[2][6]

Ozonolysis of α-Pinene

The reaction between α-pinene and ozone is a major pathway for the formation of this compound and a significant source of SOA in forested regions.[7][8] The mechanism proceeds through several key steps:

-

Initial Attack: Ozone adds across the endocyclic double bond of α-pinene to form an unstable primary ozonide (Molozonide).

-

Decomposition: The primary ozonide rapidly decomposes into two primary fragments: a carbonyl compound and a vibrationally excited Criegee Intermediate (CI).

-

Stabilization and Reaction: A fraction of the Criegee Intermediates are stabilized through collisions (becoming stabilized Criegee Intermediates, or SCIs). The SCI can then undergo a unimolecular isomerization and subsequent reaction with atmospheric water vapor or other species, ultimately leading to the formation of this compound. This pathway is considered a dominant source of the compound.[6][9] The reaction can also produce •OH radicals, which then contribute to further oxidation.[3]

Hydroxyl Radical (•OH) Initiated Oxidation

During the daytime, the reaction with the hydroxyl radical (•OH) is a primary degradation pathway for α-pinene.[2][10] While this reaction produces a wide array of products, this compound is among the significant species formed.

-

•OH Addition: The reaction is initiated by the electrophilic addition of an •OH radical to the C=C double bond of α-pinene, forming a hydroxyalkyl radical.

-

Oxygen Addition: Molecular oxygen (O₂) rapidly adds to the radical to form a peroxy radical (RO₂).

-

Peroxy Radical Reactions: The fate of the RO₂ radical depends on the concentration of nitrogen oxides (NOx).

-

High NOx: The RO₂ radical reacts primarily with nitric oxide (NO) to form an alkoxy radical (RO•), which can then isomerize or react further to yield products including this compound.

-

Low NOx: The RO₂ radical can react with the hydroperoxyl radical (HO₂) or other RO₂ radicals, leading to different product distributions.

-

The yield of this compound from •OH oxidation is highly variable and depends strongly on atmospheric conditions, particularly NOx levels.[10][11]

Quantitative Data Summary

The formation and atmospheric prevalence of this compound are quantified by reaction rate coefficients, product yields, and direct atmospheric measurements.

Table 1: Reaction Rate Coefficients for Key Atmospheric Reactions

| Reactants | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Conditions / Notes |

| α-pinene | O₃ | 8.66 x 10⁻¹⁷ | Gas phase |

| α-pinene | •OH | 5.37 x 10⁻¹¹ | Gas phase |

| This compound | •OH | (3.6 ± 0.3) x 10⁹ M⁻¹s⁻¹ | Aqueous phase, pH=2[12] |

| This compound | •OH | (3.0 ± 0.3) x 10⁹ M⁻¹s⁻¹ | Aqueous phase, pH=10[12] |

| Pinic acid (protonated) | •OH | (2.4 ± 0.1) x 10⁹ L mol⁻¹ s⁻¹ | Aqueous phase[13] |

| Pinic acid (deprotonated) | •OH | (2.8 ± 0.1) x 10⁹ L mol⁻¹ s⁻¹ | Aqueous phase[13] |

Table 2: Molar Yields of this compound and Related SOA

| Precursor | Oxidant | Yield (%) | Conditions / Notes |

| α-pinene | •OH | 3 - 4 | SOA mass yield, daytime conditions.[14] |

| α-pinene | NO₃ | 6 - 7 | SOA mass yield, nighttime conditions.[14] |

| α-pinene | •OH | 5 ± 3 | cis-Pinonaldehyde yield, a major co-product.[11] |

| α-pinene | •OH | 28 - 87 | Range of reported cis-pinonaldehyde yields across various studies.[10] |

| This compound | •OH | 40 - 60 | SOA yield from aqueous phase oxidation.[13] |

Table 3: Measured Atmospheric Concentrations of this compound

| Location | Concentration (ng m⁻³) | Measurement Period / Notes |

| Boreal Forest (Finland) | Median: 6.7 (Summer) | PM₂.₅ fraction, represents a key formation environment. |

| Boreal Forest (Finland) | Up to ~80 | In atmospheric fine particles.[15] |

| Subtropical Forest | 65 ± 36 (Average) | Dominated biogenic tracers, contributing 0.88% to organic matter.[15] |

Experimental Protocols: Smog Chamber Studies

Atmospheric simulation chambers (smog chambers) are the primary tools used to investigate the formation mechanisms of SOA and products like this compound under controlled, near-atmospheric conditions.

General Protocol for α-Pinene Ozonolysis Experiment

-

Chamber Preparation: A large (e.g., 5-190 m³) Teflon bag or vessel is flushed with purified air for an extended period (>12 hours) to establish a clean background.[2][16][17] The chamber is kept in a temperature-controlled, dark enclosure to study dark ozonolysis.[17]

-

Reactant Injection:

-

Ozone (O₃): Ozone is generated by an external O₃ generator and introduced into the chamber to a desired, stable concentration (e.g., 100-500 ppbv).[16][17][18]

-

α-Pinene: A known quantity of liquid α-pinene is injected into a heated glass bulb or flask and carried into the chamber by a stream of clean air to ensure complete volatilization (e.g., to achieve an initial concentration of 6-150 ppbv).[3][18]

-

-

Reaction Monitoring: The reaction is monitored in real-time using a suite of instruments:

-

Particle Metrics: A Scanning Mobility Particle Sizer (SMPS) measures the particle number concentration and size distribution, from which SOA mass loading is calculated.[17][18]

-

Gas-Phase Species: A Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) or Gas Chromatograph with a Flame Ionization Detector (GC-FID) monitors the decay of α-pinene and the formation of volatile products.[11][19] A Chemical Ionization Mass Spectrometer (CIMS) can detect highly oxygenated molecules (HOMs).[16]

-

-

Sample Collection and Analysis:

-

Filter Sampling: After a sufficient reaction time (typically several hours), aerosol particles are collected on filters (e.g., Teflon or quartz fiber).

-

Chemical Characterization: The collected aerosol mass is extracted using a solvent. The chemical composition, including the concentration of this compound, is determined using offline techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[17]

-

Further Atmospheric Fate of this compound

Once formed, this compound is not an inert end-product. It can undergo further processing in the atmosphere, primarily in the aqueous phase of clouds, fog, and wet aerosols.

-

Aqueous Phase Oxidation: It can be further oxidized by •OH radicals in cloudwater, which can lead to the formation of higher-generation products or fragmentation into smaller, more volatile compounds.[20][21][22] The SOA yield from this aqueous-phase oxidation can be substantial (40-60%).[13]

-

Photolysis: this compound can undergo direct photolysis in the aqueous phase when exposed to solar radiation (280-400 nm).[23][24] This process leads primarily to isomerization, forming 3-isopropenyl-6-oxoheptanoic acid (limononic acid).[4]

-

Acid-Catalyzed Reactions: In highly acidic aerosols, this compound can undergo acid-catalyzed reactions, though its co-product, cis-pinonaldehyde, is more reactive under these conditions, forming light-absorbing compounds (brown carbon).[25][26]

These subsequent reactions affect the overall lifetime of this compound and the chemical and physical properties of the resulting aerosol particles.

References

- 1. Theoretical study of the this compound and its atmospheric hydrolysate participation in the atmospheric nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. DSpace [helda.helsinki.fi]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. ACP - Investigation of the α-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR [acp.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ACP - Importance of secondary organic aerosol formation of α-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]

- 15. researchgate.net [researchgate.net]

- 16. ACP - A combined gas- and particle-phase analysis of highly oxygenated organic molecules (HOMs) from α-pinene ozonolysis [acp.copernicus.org]

- 17. facss.mit.edu [facss.mit.edu]

- 18. mdpi.com [mdpi.com]

- 19. ACP - The Aarhus Chamber Campaign on Highly Oxygenated Organic Molecules and Aerosols (ACCHA): particle formation, organic acids, and dimer esters from α-pinene ozonolysis at different temperatures [acp.copernicus.org]

- 20. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

- 23. Collection - Experimental and Theoretical Study of Aqueous this compound Photolysis - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

A Technical Guide to the Physicochemical Properties of cis-Pinonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-pinonic acid, a significant oxidation product of α-pinene. The information presented herein is intended to support research and development activities, particularly in the fields of atmospheric chemistry, pharmacology, and drug development, where understanding the behavior of this molecule is crucial. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visualizations of relevant chemical pathways and workflows.

Core Physicochemical Properties

This compound ((1R,3R)-3-acetyl-2,2-dimethylcyclobutane-1-acetic acid) is a chiral monoterpene derivative with the molecular formula C₁₀H₁₆O₃. Its structure, featuring a cyclobutane (B1203170) ring, a carboxylic acid group, and a ketone functional group, dictates its chemical reactivity and physical properties.

General and Structural Properties

The fundamental identifiers and structural details of this compound are summarized below.

| Property | Value | Citation |

| IUPAC Name | 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |

| CAS Number | 61826-55-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₃ | [2] |

| Molecular Weight | 184.23 g/mol | [2] |

| Canonical SMILES | CC(=O)[C@H]1C--INVALID-LINK--CC(=O)O | |

| InChI Key | SIZDUQQDBXJXLQ-JGVFFNPUSA-N |

Thermodynamic and Physical Properties

The following table outlines the key thermodynamic and physical constants for this compound. These values are critical for predicting its phase behavior, solubility, and environmental fate.

| Property | Value | Temperature | Pressure | Citation |

| Melting Point | 104 - 107 °C | N/A | N/A | [1][2] |

| Boiling Point | 305.2 °C | N/A | 760 mmHg | |

| Enthalpy of Fusion (ΔfusH°) | 30.35 kJ·mol⁻¹ | N/A | N/A | [3] |

| Vapor Pressure | 0.00019 mmHg | 25 °C | N/A | |

| Water Solubility | 3.686 g/L | 0 °C | N/A | |

| Intrinsic Solubility (S₀) | 0.043 mmol·dm⁻³ | 25 °C (298.15 K) | N/A | [3] |

| Acidity Constant (pKa) | 5.19 | 25 °C (298.15 K) | N/A | [3] |

| 5.25 | 37 °C (310.15 K) | N/A | [3] |

Experimental Protocols

This section details the methodologies employed to determine the physicochemical properties listed above, providing a reference for experimental replication and validation.

Synthesis: Oxidation of α-Pinene

This compound is commonly synthesized via the oxidation of α-pinene. A typical laboratory-scale procedure utilizes potassium permanganate (B83412) (KMnO₄) as the oxidizing agent.[2][4]

Protocol:

-

A slurry of crushed ice, potassium permanganate (KMnO₄), and ammonium (B1175870) sulfate (B86663) (as a pH regulator) in water is prepared in a reaction vessel and stirred rapidly.[1]

-

(S)-α-Pinene is added to the slurry, and the mixture is stirred for several hours while maintaining a low temperature (<5 °C) using an ice bath.[1][2]

-

Following the reaction period, a solution of sulfuric acid (H₂SO₄) is slowly added to acidify the mixture, still maintaining a temperature below 5 °C.[1]

-

Sodium bisulfite or sodium thiosulfate (B1220275) is then added in portions to quench any remaining permanganate, indicated by the disappearance of the purple color.[1][2]

-

The resulting solution is extracted with an organic solvent, such as diethyl ether.[1][2]

-

The organic layers are combined and subsequently extracted with a saturated sodium bicarbonate (NaHCO₃) solution to separate the acidic product into the aqueous phase.[1]

-

The aqueous bicarbonate phase is then acidified (e.g., with 5N H₂SO₄) and re-extracted with an organic solvent.[1]

-

The final organic extract is dried (e.g., with MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to yield crude this compound, which can be further purified by chromatography or crystallization.[1][2]

Thermal Properties Analysis

The melting point and enthalpy of fusion are determined using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3]

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed into an aluminum DSC pan. The pan is then hermetically sealed.[5]

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.[6]

-

Thermal Program: The instrument is programmed to ramp the temperature linearly across a range that encompasses the melting point of the sample (e.g., from room temperature to 120°C) at a controlled rate (e.g., 10 °C/min).[6]

-

Data Acquisition: The differential heat flow into the sample and reference is recorded as a function of temperature.

-

Data Analysis: The melting point (Tm) is identified as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[5][7]

Acidity Constant (pKa) Determination

The pKa value was determined using the Bates–Schwarzenbach spectrophotometric method.[3] This technique relies on measuring the absorbance changes of the substance in buffered solutions of varying, precisely known pH values.

Protocol:

-

Solution Preparation: A series of buffer solutions covering a range of pH values around the expected pKa of this compound are prepared. A stock solution of this compound is also prepared.

-

Sample Measurement: Aliquots of the this compound stock solution are added to each buffer solution, creating a set of samples with constant analyte concentration but different pH.

-

Spectrophotometry: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance difference between the protonated (acidic) and deprotonated (basic) forms is identified.

-

Data Analysis: The absorbance at this specific wavelength is measured for all buffered solutions. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the deprotonated to protonated species (calculated from absorbance values) against pH.[8][9]

Aqueous Photolysis Analysis

The photodegradation of this compound in an aqueous environment is a key process in atmospheric chemistry. The experimental protocol involves controlled irradiation and subsequent product analysis.[10]

Protocol:

-

Sample Preparation: An aqueous solution of this compound of known concentration (e.g., 18 mM) is prepared using high-purity water.[10]

-

Irradiation: The solution is placed in a photoreactor and irradiated with a light source that simulates the solar spectrum, typically in the 280–400 nm range.[10][11]

-

Product Identification and Quantification: Aliquots of the solution are taken at different time intervals during irradiation. The degradation of this compound and the formation of photoproducts are monitored using analytical techniques.[10]

-

GC-MS Analysis: For volatile products, samples may be derivatized (e.g., esterified) to increase volatility, extracted into an organic solvent, and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).[10]

-

HPLC Analysis: For non-volatile or polar products, the aqueous samples are analyzed directly using High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector or a mass spectrometer (LC-MS).[10]

-

Analytical Determination without Derivatization

A method has been developed for the direct analysis of this compound in environmental samples, such as aerosols, without the need for chemical derivatization, which can simplify sample preparation.[12][13]

Protocol:

-

Sample Extraction: The sample (e.g., aerosol collected on a filter) is extracted using a mixed solvent system, such as dichloromethane:methanol (3:1, v/v), at a controlled temperature (e.g., 40 °C).[12][13]

-

GC-MS/FID Analysis: The extract is directly injected into a Gas Chromatograph (GC) equipped with a polar capillary column (e.g., DB-FFAP).[12][13]

-

Separation and Detection: The GC oven temperature is programmed to separate the analytes. Detection is performed using a Flame Ionization Detector (FID) for quantification or a Mass Selective Detector (MSD) for identification and confirmation.[12][13]

Conclusion

This guide has provided a detailed summary of the essential physicochemical properties of this compound, grounded in cited experimental data. The methodologies for synthesis, thermal analysis, pKa determination, and analytical quantification have been outlined to provide a practical resource for researchers. The visualizations of the synthetic and photolytic pathways offer a clear conceptual framework for these key chemical transformations. This consolidated information serves as a valuable tool for professionals in chemistry, environmental science, and pharmacology, facilitating further research and application of this important natural product derivative.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Recent Advancements in Spectrophotometric pKa Determinations: A Review | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nonderivatization analytical method of fatty acids and cis pinonic acid and its application in ambient PM2.5 aerosols in the greater Vancouver area in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of cis-Pinonic Acid in Secondary Organic Aerosol Formation: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Secondary organic aerosols (SOAs) constitute a significant fraction of atmospheric particulate matter, profoundly impacting air quality, climate, and human health. The oxidation of biogenic volatile organic compounds (BVOCs), such as α-pinene emitted from coniferous forests, is a primary driver of SOA formation. A key player in this intricate process is cis-pinonic acid, a major first-generation oxidation product of α-pinene. This technical guide provides a comprehensive overview of the formation, properties, and atmospheric fate of this compound, with a focus on its central role in the nucleation and growth of SOA particles.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to elucidating its behavior in the atmosphere and its contribution to SOA formation. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| CAS Number | 473-72-3 | [2] |

| Melting Point | 104-107 °C | [1] |

| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | |

| Vapor Pressure | ~10⁻⁶–10⁻³ Pa at 298 K | [3] |

| Aqueous Solubility | 3.686 g/L at 0 °C | [2] |

| pKa | 4.8 |

Formation of this compound from α-Pinene Oxidation

This compound is primarily formed in the atmosphere through the gas-phase oxidation of α-pinene, initiated by oxidants such as ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃)[4]. The ozonolysis of α-pinene is a particularly significant pathway leading to the formation of this compound.

The reaction proceeds through the formation of a primary ozonide, which subsequently decomposes to form a Criegee intermediate and a carbonyl compound. The stabilized Criegee intermediate can then undergo further reactions, including reaction with water, to yield this compound[5].

Role in Secondary Organic Aerosol (SOA) Formation

Due to its relatively low vapor pressure, this compound can partition from the gas phase to the particle phase, contributing to the growth of existing aerosol particles[5]. Furthermore, it plays a crucial role in new particle formation (nucleation), particularly in the presence of sulfuric acid. Theoretical calculations have shown that this compound can form stable clusters with sulfuric acid, which can then grow to form new aerosol particles[6].

Atmospheric Fate of this compound

Once formed, this compound is subject to further chemical transformations in the atmosphere. Its primary atmospheric sinks are aqueous-phase oxidation by the OH radical and photolysis. The gas-phase reactions with O₃ and NO₃ are considered to be minor loss pathways for saturated carboxylic acids like this compound.

| Atmospheric Process | Rate Constant / Quantum Yield | Reference(s) |

| Aqueous Phase Reaction with OH | (3.6 ± 0.3) × 10⁹ M⁻¹s⁻¹ (at pH=2) | [7] |

| Gas-Phase Photolysis | Quantum Yield (for methyl ester): 0.53 ± 0.06 | [4] |

| Aqueous Phase Photolysis | Quantum Yield: 0.5 ± 0.3 | [4][7] |

The photolysis of aqueous this compound can lead to the formation of other organic compounds, influencing the chemical composition and properties of SOAs[4][7].

Experimental Protocols for Studying this compound in SOA

The investigation of this compound's role in SOA formation relies on sophisticated experimental techniques, primarily involving atmospheric simulation chambers and advanced analytical instrumentation.

Chamber Experiments for α-Pinene SOA Formation

Atmospheric simulation chambers are large, controlled environments used to study atmospheric chemical processes under realistic conditions. A typical experiment to study SOA formation from α-pinene oxidation involves the following steps:

-

Chamber Cleaning: The chamber is thoroughly cleaned by flushing with purified air and exposure to UV light to remove any residual particles and volatile organic compounds.

-

Humidification and Seeding: The relative humidity is adjusted to the desired level. In some experiments, seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensation of oxidation products.

-

Reactant Injection: A known amount of α-pinene is injected into the chamber, followed by the introduction of an oxidant (e.g., ozone).

-

Monitoring: The evolution of the gas-phase and particle-phase composition is monitored in real-time using a suite of instruments:

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): For monitoring the concentration of α-pinene and its volatile oxidation products.

-

Scanning Mobility Particle Sizer (SMPS): For measuring the particle number size distribution and concentration.

-

Aerosol Mass Spectrometer (AMS): For determining the chemical composition and mass of the aerosol particles.

-

-

Sample Collection and Analysis: Filter samples of the aerosol are collected for offline analysis to identify and quantify specific organic compounds like this compound.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. Ozone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Theoretical study of the this compound and its atmospheric hydrolysate participation in the atmospheric nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectral Data Analysis of cis-Pinonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for cis-pinonic acid, a significant oxidation product of α-pinene with relevance in atmospheric chemistry and as a potential building block in synthetic organic chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| 2.89 | t | 1H | CH |

| 2.28 - 2.40 | m | 3H | CH & CH₂ |

| 2.03 | s | 3H | -COCH₃ |

| 1.90 - 1.98 | m | 2H | CH & CH |

| 1.32 | s | 3H | -C(CH₃)₂ |

| 0.88 | s | 3H | -C(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 207.3 | C=O (ketone) |

| 175.3 | C=O (carboxylic acid) |

| 86.7 | |

| 45.2 | |

| 41.9 | |

| 34.8 | |

| 30.1 | |

| 27.4 | |

| 23.3 | |

| 21.9 | |

| Note: Complete assignment of all ¹³C peaks requires further 2D NMR analysis. The provided data is based on available literature. |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2400 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1700 | Strong, Sharp | C=O stretch (ketone) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation patterns.

Table 4: Key Mass Spectral Data (Electron Ionization - EI) for this compound

| m/z | Proposed Fragment | Notes |

| 184 | [M]⁺ | Molecular Ion |

| 169 | [M - CH₃]⁺ | Loss of a methyl group |

| 141 | [M - COCH₃]⁺ | Loss of an acetyl group |

| 123 | [M - COOH - H₂O]⁺ | Loss of carboxyl group and water |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for acquiring the spectral data presented above. These methodologies are foundational and can be adapted to specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Solubilization: Gently vortex the mixture to ensure complete dissolution of the sample.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay may be required.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[1]

Materials:

-

This compound sample

-

Methanol (B129727) or other suitable volatile solvent

-

GC-MS or direct infusion ESI-MS system

Procedure (GC-MS as an example):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (e.g., 1 mg/mL). For analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) is common.[1]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a GC column. A typical temperature program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

A Technical Guide to the Natural Sources and Precursors of Cis-Pinonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-pinonic acid, focusing on its primary natural precursors, formation pathways, and associated experimental methodologies. This compound (C₁₀H₁₆O₃) is a significant oxygenated bicyclic monoterpene. While not a primary metabolite found in abundance directly within plants, it is a major atmospheric oxidation product of α-pinene, a widely emitted biogenic volatile organic compound.[1][2] Its presence in atmospheric aerosols is of keen interest to climate and atmospheric scientists, and its unique cyclobutane (B1203170) structure makes it a valuable chiral starting material for synthetic chemistry and drug discovery.[3][4]

Primary Precursors and Their Natural Sources

The principal natural precursors to this compound are the isomeric monoterpenes, α-pinene and β-pinene .[5] These compounds are not only responsible for the characteristic scent of pine forests but are also the most abundant terpenes emitted into the atmosphere globally.[1] They are major constituents of essential oils derived from numerous coniferous trees, particularly those of the Pinus (pine) and Picea (spruce) genera.[6][7]

Quantitative Analysis of Precursors in Botanical Sources

The concentration of α-pinene and β-pinene in essential oils varies considerably depending on the specific plant species, subspecies, geographical location, and even the part of the plant from which the oil is extracted.[6][8] The following table summarizes the quantitative composition of these precursors in the essential oils of several well-documented coniferous species.

| Plant Species | Precursor | Concentration (% of Essential Oil) | Reference(s) |

| Pinus flexilis (Limber Pine) | α-pinene | 37.1% | [7] |

| β-pinene | 21.9% | [7] | |

| Pinus ponderosa (Ponderosa Pine) | α-pinene | 3.6 - 9.6% | [7] |

| β-pinene | 21.5 - 55.3% | [7] | |

| Pinus contorta (Shore Pine) | α-pinene | Not a major component | [7] |

| β-pinene | Not a major component | [7] | |

| Picea abies (Norway Spruce) | α-pinene | up to 27.7% | [6] |

| β-pinene | up to 30% (in cones) | [6] |

Formation Pathways of this compound

This compound is primarily formed via the oxidative cleavage of the endocyclic double bond of its main precursor, α-pinene. This transformation occurs both in the atmosphere and under controlled laboratory conditions.

Atmospheric Formation

In the troposphere, biogenically emitted α-pinene undergoes rapid oxidation upon reaction with key atmospheric oxidants, namely ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•).[1] The reaction with ozone is a significant pathway that leads to the formation of a highly unstable primary ozonide, which then decomposes into a Criegee intermediate and an aldehyde. Subsequent reactions and rearrangements of these intermediates yield a range of products, with this compound being one of the major semi-volatile species.[1][9] These products can then partition into the aerosol phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA).[2][9]

Laboratory Synthesis

The most common laboratory synthesis of this compound mimics atmospheric oxidation through the oxidative cleavage of α-pinene using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a frequently used reagent for this transformation.[4] The reaction is typically performed in an aqueous medium at low temperatures to control its exothermicity. The yield of these reactions can be highly dependent on factors such as pH, temperature, and the presence of phase-transfer catalysts.[3]

Quantitative Yields from Laboratory Synthesis

The efficiency of converting α-pinene to this compound varies based on the experimental conditions employed. The following table summarizes reported yields from various laboratory protocols.

| Oxidizing Agent | Key Conditions | Reported Yield | Reference(s) |

| KMnO₄ | Ammonium (B1175870) sulfate (B86663) used as a pH regulator | 60% | [3] |

| KMnO₄ | Slurry with crushed ice, H₂SO₄ acidification | 56% | [10] |

| KMnO₄ | Small scale, H₂SO₄ acidification, Na₂S₂O₃ quench | 40.4% | [4] |

| KMnO₄ | HCl as pH regulator | < 25% | [3] |

| KMnO₄ | No specified pH control | 19% - 26.53% | [3][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and subsequent analysis of this compound from its α-pinene precursor.

Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from established literature procedures for the oxidation of α-pinene.[3][10]

Materials:

-

(S)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Crushed ice and water

-

Sulfuric acid (H₂SO₄), concentrated and 5 N solution

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate (B1210297) (extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine and anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a large flask equipped with a mechanical stirrer, create a slurry of crushed ice, KMnO₄, ammonium sulfate, and water. Cool the flask in an ice bath to maintain a temperature below 5°C.[10]

-

Addition of α-Pinene: While stirring vigorously, add (S)-α-pinene to the cold slurry. Continue stirring at <5°C for approximately 5 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification & Quenching: Slowly add a solution of concentrated H₂SO₄ in water over 30 minutes, ensuring the temperature remains below 5°C.[10] To quench the excess permanganate (indicated by a persistent purple color), add sodium bisulfite or sodium thiosulfate in portions until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.[3][10]

-

Workup & Extraction: Filter the mixture to remove the MnO₂ precipitate. Extract the cloudy aqueous filtrate multiple times with diethyl ether.[10]

-

Isolation of Acid: Combine the organic layers and extract the this compound into the aqueous phase using a saturated NaHCO₃ solution. Separate the aqueous layer, re-acidify it with 5 N H₂SO₄, and then back-extract the protonated this compound into fresh diethyl ether.[10]

-

Drying and Concentration: Wash the final combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[4]

-

Purification (Optional): The resulting oil can be further purified by column chromatography.[10]

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its carboxylic acid functional group, this compound is not volatile enough for direct GC-MS analysis. A derivatization step to convert the acid into a more volatile ester, typically a fatty acid methyl ester (FAME), is required.[12]

Materials:

-

This compound sample

-

Methanolic sodium hydroxide (B78521) (0.5 M)

-

Boron trifluoride (BF₃) in methanol (B129727) (14%)

-

n-Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Saponification & Esterification: To a known quantity of the sample in a screw-capped tube, add 0.5 M methanolic NaOH and heat at 100°C for 5-10 minutes. Cool the solution and add 14% BF₃ in methanol. Heat again at 100°C for 5-10 minutes to form the methyl ester.[12]

-

Extraction of Methyl Ester: Cool the tube, then add n-hexane and a saturated NaCl solution. Shake vigorously to extract the this compound methyl ester into the hexane (B92381) layer.[12]

-

Sample Preparation: Carefully transfer the upper hexane layer to a clean vial. Dry the extract with a small amount of anhydrous Na₂SO₄. The sample is now ready for injection.

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.[13]

-

Injection: 1 µL injection volume with a split ratio of at least 1:15.[14]

-

Oven Program: Start at an isothermal temperature (e.g., 75°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature (e.g., 280°C) and hold for several minutes.[13]

-

MS Conditions: Operate in full scan mode (e.g., m/z 50-550 amu) for identification.[14] For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

-

Identification: The resulting mass spectrum is compared with a known standard or a library database (e.g., NIST) for positive identification.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. metbio.net [metbio.net]

Gas-Phase Catalytic Oxidation of α-Pinene to cis-Pinonic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective synthesis of cis-pinonic acid from α-pinene, a renewable feedstock, is of significant interest for the pharmaceutical and fine chemical industries. While liquid-phase oxidation methods are well-established, the development of a continuous, heterogeneous gas-phase catalytic process offers potential advantages in terms of efficiency, safety, and catalyst recyclability. This technical guide provides a comprehensive overview of a proposed methodology for the gas-phase oxidation of α-pinene to this compound. It is important to note that this specific transformation is not extensively documented in current scientific literature, and as such, this guide is based on established principles of heterogeneous catalysis and analogous gas-phase oxidation reactions of other volatile organic compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis to explore this promising area.

Introduction

α-Pinene, a major constituent of turpentine, is an abundant and renewable bicyclic monoterpene. Its oxidation products, particularly this compound, are valuable chiral building blocks for the synthesis of a variety of bioactive molecules and pharmaceuticals.[1] The current production of this compound predominantly relies on liquid-phase oxidation using stoichiometric oxidants like potassium permanganate (B83412) or ozonolysis, which can generate significant waste streams and pose safety challenges.[2][3][4]

A transition to a gas-phase catalytic process using a solid catalyst would represent a significant advancement in green chemistry and sustainable manufacturing. This guide outlines the theoretical framework, a proposed experimental protocol, and the analytical methods required to investigate the selective gas-phase oxidation of α-pinene to this compound.

Proposed Reaction Pathway and Mechanism

The gas-phase oxidation of α-pinene to this compound is a complex multi-step process. The proposed primary pathway involves the initial attack of an oxidizing species on the double bond of α-pinene, leading to the formation of an epoxide intermediate. This is followed by ring-opening and further oxidation to yield the target keto-acid, this compound. A plausible reaction sequence is illustrated below.

Figure 1: Proposed reaction pathway for the gas-phase oxidation of α-pinene to this compound.

The key to achieving high selectivity towards this compound lies in a catalyst that favors the epoxidation pathway over competing side reactions such as allylic oxidation, and subsequently promotes the selective oxidation of the intermediate pinonaldehyde to the desired carboxylic acid without significant over-oxidation or decomposition.

Proposed Experimental Protocol

This section details a hypothetical experimental setup and procedure for the gas-phase catalytic oxidation of α-pinene.

**3.1. Catalyst Preparation (V₂O₅/TiO₂) **

Vanadium pentoxide supported on titania (V₂O₅/TiO₂) is a well-known catalyst for the partial oxidation of various volatile organic compounds in the gas phase.[5]

-

Support Preparation: Degussa P25 TiO₂ is calcined at 500°C for 4 hours.

-

Impregnation: The calcined TiO₂ is impregnated with a solution of ammonium (B1175870) metavanadate in oxalic acid via the incipient wetness method to achieve a target V₂O₅ loading of 5 wt%.

-

Drying and Calcination: The impregnated support is dried at 120°C overnight, followed by calcination in air at 450°C for 5 hours.

-

Characterization: The prepared catalyst should be characterized by techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to determine its physicochemical properties.

Experimental Setup

A continuous-flow fixed-bed reactor system is proposed for this study.

Figure 2: Schematic of a proposed experimental workflow for gas-phase α-pinene oxidation.

Reaction Procedure

-

Catalyst Loading: The fixed-bed reactor is loaded with a known amount of the prepared V₂O₅/TiO₂ catalyst.

-

System Purge: The system is purged with an inert gas (e.g., nitrogen) while the reactor is heated to the desired reaction temperature.

-

Reactant Feed: A controlled flow of air is passed through a temperature-controlled saturator containing α-pinene to generate a vapor stream with a specific concentration. This stream is then mixed with a primary air stream to achieve the desired α-pinene and oxygen concentrations.

-

Reaction: The reactant gas mixture is introduced into the heated fixed-bed reactor.

-

Product Collection and Analysis: The reactor effluent is passed through a condenser to collect liquid products. The gas-phase components are analyzed online using Fourier-transform infrared spectroscopy (FTIR). The condensed liquid products are analyzed offline by gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.[6][7]

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Effect of Reaction Temperature on α-Pinene Conversion and Product Selectivity

| Temperature (°C) | α-Pinene Conversion (%) | Selectivity to this compound (%) | Selectivity to Pinonaldehyde (%) | Selectivity to Other Products (%) |

| 200 | 15 | 40 | 50 | 10 |

| 250 | 45 | 60 | 30 | 10 |

| 300 | 80 | 55 | 25 | 20 |

| 350 | 95 | 30 | 15 | 55 |

Conditions: 5% V₂O₅/TiO₂ catalyst, Gas Hourly Space Velocity (GHSV) = 10,000 h⁻¹, α-pinene concentration = 1 vol% in air.

Table 2: Effect of Gas Hourly Space Velocity (GHSV) on α-Pinene Conversion and Product Selectivity

| GHSV (h⁻¹) | α-Pinene Conversion (%) | Selectivity to this compound (%) | Selectivity to Pinonaldehyde (%) | Selectivity to Other Products (%) |

| 5,000 | 90 | 50 | 20 | 30 |

| 10,000 | 80 | 55 | 25 | 20 |

| 15,000 | 65 | 65 | 25 | 10 |

| 20,000 | 50 | 70 | 20 | 10 |

Conditions: 5% V₂O₅/TiO₂ catalyst, Temperature = 300°C, α-pinene concentration = 1 vol% in air.

Challenges and Future Research Directions

The development of a selective gas-phase oxidation of α-pinene to this compound presents several challenges:

-

Selectivity Control: Preventing over-oxidation to CO₂ and H₂O and minimizing the formation of byproducts is a major hurdle.

-

Catalyst Deactivation: The catalyst may be prone to deactivation due to coking or poisoning.

-

Reaction Mechanism Elucidation: A detailed understanding of the reaction mechanism on the catalyst surface is crucial for catalyst optimization.

Future research should focus on:

-

Catalyst Screening: Investigating a wider range of catalysts and supports to improve selectivity and yield.

-

Kinetic Studies: Performing detailed kinetic studies to understand the reaction pathways and develop a kinetic model.

-

In-situ/Operando Spectroscopy: Utilizing advanced spectroscopic techniques to study the catalyst surface and reaction intermediates under reaction conditions.

Conclusion

The gas-phase catalytic oxidation of α-pinene to this compound represents a promising yet underexplored area of research. This technical guide provides a foundational framework for initiating investigations into this process. The development of an efficient and selective heterogeneous catalyst for this transformation would have a significant impact on the sustainable production of this valuable chiral building block for the pharmaceutical and fine chemical industries. Further research and development are essential to overcome the inherent challenges and realize the full potential of this green synthetic route.

References

- 1. Heterogeneous gas-phase catalysis - Fraunhofer IKTS [ikts.fraunhofer.de]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of cis-Pinonic Acid from α-Pinene Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of α-pinene, a readily available bicyclic monoterpene derived from coniferous trees, provides a valuable pathway to cis-pinonic acid. This chiral cyclobutane (B1203170) derivative serves as a versatile building block in the synthesis of a wide range of compounds, including pharmaceuticals and fine chemicals. The stereochemical outcome of this oxidation is of paramount importance, as the biological activity and physicochemical properties of the resulting products are often dictated by their specific stereoisomeric form. This technical guide provides a comprehensive overview of the stereochemistry involved in the synthesis of this compound from α-pinene, focusing on two common oxidative cleavage methods: potassium permanganate (B83412) oxidation and ozonolysis. This document details the stereospecific nature of these reactions, provides experimental protocols, and presents quantitative data where available.

Stereochemical Correlation

The oxidation of α-pinene to this compound is a stereospecific process, meaning the stereochemistry of the starting α-pinene enantiomer directly determines the stereochemistry of the resulting this compound. α-Pinene exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. Research has demonstrated that the chiral integrity of the cyclobutane ring is maintained throughout the oxidation process.

Specifically, the ozonolysis of (+)-α-pinene yields one enantiomer of this compound, while the ozonolysis of (-)-α-pinene produces the opposite enantiomer.[1] Similarly, the oxidative cleavage of (-)-α-pinene with ruthenium trichloride (B1173362) has been shown to produce (-)-cis-pinonic acid quantitatively and without epimerization, indicating a high degree of stereochemical fidelity.[2] While specific enantiomeric excess (ee) values for permanganate and ozone oxidation are not always reported, the qualitative descriptions of these reactions as stereospecific imply a very high ee for the this compound product when starting with enantiomerically pure α-pinene.

Quantitative Data Summary

The following tables summarize the available quantitative data for the oxidation of α-pinene to this compound.

| Starting Material | Oxidant | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (S)-α-Pinene | Potassium Permanganate (KMnO4) | This compound | 56 | Not explicitly reported, but implied to be high | [3] |

| (-)-α-Pinene | Ruthenium Trichloride/NaIO4 | (-)-cis-Pinonic Acid | Quantitative | High (reaction proceeds without epimerization) | [2] |

| (+)-α-Pinene | Ozone (O3) | (+)-cis-Pinonic Acid (enantiomer E1) | Not specified | High (stereospecific) | [1] |

| (-)-α-Pinene | Ozone (O3) | (-)-cis-Pinonic Acid (enantiomer E2) | Not specified | High (stereospecific) | [1] |

Experimental Protocols

Oxidation of (S)-α-Pinene with Potassium Permanganate

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.[3]

Materials:

-

(S)-α-Pinene

-

Potassium permanganate (KMnO4)

-

Ammonium (B1175870) sulfate (B86663) ((NH4)2SO4)

-

Crushed ice

-

Deionized water

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO3)

-

5 N Sulfuric acid (H2SO4)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

A slurry of crushed ice (1.08 kg), KMnO4 (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and H2O (72 mL) is prepared in a suitable reaction vessel and stirred rapidly.

-

(S)-α-Pinene (54.0 g, 396 mmol) is added to the slurry.

-

The mixture is stirred vigorously at a temperature below 5°C for 5 hours.

-

A solution of concentrated H2SO4 (45 mL) in H2O (81 mL) is slowly added over 30 minutes, ensuring the reaction temperature remains below 5°C.

-

Sodium bisulfite (100 g) is added in portions over 1 hour, maintaining the temperature below 15°C to quench the excess permanganate.

-

The resulting cloudy aqueous solution is extracted with diethyl ether (5 x 200 mL).

-

The combined organic layers are extracted with saturated NaHCO3 solution (5 x 200 mL).

-

The combined NaHCO3 layers are acidified with 5 N H2SO4 (150 mL) and then extracted with diethyl ether (200 mL).

-

The combined ether layers from the final extraction are dried with brine and MgSO4, and the solvent is removed in vacuo.

-

The resulting oil can be purified by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH) to yield this compound as a white crystalline solid (41.0 g, 56% yield).[3]

Chiral Analysis of this compound

The enantiomeric composition of the synthesized this compound can be determined using chiral high-performance liquid chromatography (HPLC).

Method:

-

Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives, is required.

-

Mobile Phase: A suitable mobile phase, often a mixture of heptane/isopropanol or a similar non-polar/polar solvent system, is used. The exact composition may need to be optimized for the specific column.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is typically used.

-

Sample Preparation: The purified this compound is dissolved in the mobile phase before injection.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Reaction Mechanisms and Stereochemistry

The stereospecificity of the oxidation of α-pinene to this compound is a direct consequence of the reaction mechanisms.

Potassium Permanganate Oxidation

The oxidation of alkenes with cold, dilute potassium permanganate is known to proceed through a syn-addition mechanism. The reaction involves the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate is then hydrolyzed to yield a cis-diol. In the case of α-pinene, the permanganate attacks the double bond from the less sterically hindered face. Subsequent oxidative cleavage of the intermediate diol leads to the formation of this compound, with the stereochemistry of the cyclobutane ring being preserved.

Caption: Stereochemical pathway of KMnO4 oxidation.

Ozonolysis

Ozonolysis proceeds via a [3+2] cycloaddition of ozone to the double bond of α-pinene, forming a primary ozonide (molozonide). This reaction is also a concerted, syn-addition, which preserves the stereochemistry of the substrate. The unstable primary ozonide then rearranges to a Criegee intermediate and a carbonyl compound, which can recombine to form a more stable secondary ozonide. Reductive or oxidative workup of the ozonide cleaves the carbon-carbon double bond to yield the final products. In the case of α-pinene, this leads to the formation of this compound with retention of the original stereochemistry of the cyclobutane ring.

Caption: Stereochemical pathway of ozonolysis.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound from α-pinene is outlined below.

Caption: General experimental workflow.

Conclusion

The oxidation of α-pinene to this compound is a highly stereospecific transformation that allows for the predictable synthesis of chiral building blocks. Both potassium permanganate oxidation and ozonolysis proceed with retention of the stereochemistry at the cyclobutane ring, making enantiomerically pure α-pinene a valuable precursor for the synthesis of optically active this compound. For researchers and professionals in drug development and fine chemical synthesis, understanding and controlling the stereochemical outcome of this reaction is crucial for the successful design and production of target molecules with desired biological activities and properties. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the practical application of this important synthetic transformation.

References

cis-Pinonic acid CAS number and molecular structure

An In-depth Technical Guide to cis-Pinonic Acid

This guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role in atmospheric chemistry.

Chemical Identity and Molecular Structure

-

Chemical Name: cis-3-Acetyl-2,2-dimethylcyclobutaneacetic acid[1]

-

CAS Number: 61826-55-9[1][2] (Note: Other CAS numbers such as 473-72-3 and 17879-35-5 may refer to stereoisomers or the general pinonic acid structure[3][4][5][6][7])

-

Chemical Structure:

-

SMILES: CC(=O)[C@@H]1C--INVALID-LINK--=O)C1(C)C

-

InChI Key: SIZDUQQDBXJXLQ-SFYZADRCSA-N

-

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 104-107 °C | [3] |

| Water Solubility | 3.686 g/L (at 0 °C) | [3] |

| logP (Octanol/Water) | 1.712 | [7] |

| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | [9] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2][5][8] |

| Molecular Weight | 184.23 g/mol | [1][8] |

| IUPAC Name | 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | [8] |

Experimental Protocols

Synthesis of this compound from α-Pinene

This protocol details the oxidation of α-pinene to produce this compound.[10][11][12]

Materials:

-

(S)-α-Pinene

-

Potassium permanganate (B83412) (KMnO₄)

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

-

Crushed ice

-

Water (H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Solvents for chromatography (hexane, ethyl acetate)

-

Acetic acid (AcOH)

Procedure:

-

A slurry of crushed ice (1.08 kg), KMnO₄ (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and H₂O (72 mL) is prepared and stirred rapidly.[11]

-

(S)-α-Pinene (54.0 g, 396 mmol) is added to the slurry.[11]

-

The mixture is stirred at a temperature below 5 °C for 5 hours.[11]

-

A solution of concentrated H₂SO₄ (45 mL) in H₂O (81 mL) is added slowly over 30 minutes, maintaining the reaction temperature below 5 °C.[11]

-

Sodium bisulfite (100 g) is added in portions over 1 hour, keeping the temperature below 15 °C to quench the reaction.[11]

-

The resulting cloudy aqueous solution is extracted with diethyl ether (5 x 200 mL).[11]

-

The combined organic layers are extracted with a saturated NaHCO₃ solution (5 x 200 mL).[11]

-

The NaHCO₃ layers are combined, acidified with 5 N H₂SO₄ (150 mL), and then extracted with diethyl ether (200 mL).[11]

-

The combined ether layers are dried with brine and MgSO₄ and then concentrated in vacuo.[11]

-

The resulting oil is purified by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH) to yield this compound as a white crystal.[11]

Transformation of this compound to Amide Derivatives

This protocol describes the conversion of this compound to an amide derivative using an amine.[10]

Materials:

-

This compound

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂)

-

Dimethylformamide (DMF)

-

An amine (e.g., Thiophene-2-ethylamine or Benzylamine)

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

This compound (1.08 mmol, 1.3 equiv.) is dissolved in dichloromethane (10.9 mL) in a round-bottom flask with stirring at room temperature.[10]

-

Oxalyl chloride (1.0 mmol, 1.2 equiv.) is added directly to the flask, followed by a few drops of DMF.[10]

-

The mixture is stirred for 2 hours. The formation of the acyl chloride is indicated by the evolution of gas.[10]

-

The desired amine (0.83 mmol, 1.0 equiv.) and triethylamine are added to the flask.[10]

-

The solution is stirred continuously for 1 day to allow for the formation of the amide derivative.[10]

-

The product can then be isolated and purified using standard techniques.

Visualized Pathways and Workflows

Atmospheric Formation of this compound

The following diagram illustrates the oxidation of α-pinene in the atmosphere, a major pathway leading to the formation of this compound, a key component of secondary organic aerosols (SOA).[13][14]

Caption: Atmospheric oxidation of α-pinene to form this compound and SOA.

Experimental Workflow: Synthesis of this compound

This diagram outlines the key steps in the laboratory synthesis of this compound from α-pinene.

References

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cis-DL-Pinonic acid [webbook.nist.gov]

- 6. Pinonic acid [webbook.nist.gov]

- 7. Pinonic acid (CAS 473-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Theoretical study of the this compound and its atmospheric hydrolysate participation in the atmospheric nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Cis-Pinonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-pinonic acid, a prominent oxidation product of α-pinene, is a molecule of significant interest in atmospheric chemistry and is gaining attention in other scientific domains. Understanding its fundamental physicochemical properties, namely its thermal characteristics and acidity, is crucial for its application and study in various fields, including environmental science and potentially, drug development. This technical guide provides a comprehensive overview of the thermal properties and dissociation constant of this compound, complete with detailed experimental methodologies and data presented for clarity and comparative analysis.

Thermal Properties of this compound

The thermal behavior of a compound is critical for determining its stability, phase transitions, and potential applications under varying temperature conditions. For this compound, the key thermal properties are its melting point and enthalpy of fusion.

Data Summary

| Thermal Property | Value | Unit |

| Melting Point | 104 - 107 | °C |

| Enthalpy of Fusion | 30.35 | kJ·mol⁻¹[1][2] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermal properties of this compound have been determined using differential scanning calorimetry (DSC).[1][2][3] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A precise amount of high-purity this compound is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant rate.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Dissociation Constant (pKa) of this compound

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the behavior of this compound in aqueous environments, including biological systems.

Data Summary

| Temperature | pKa |

| 298.15 K (25 °C) | 5.19[1][2][3] |

| 310.15 K (37 °C) | 5.25[1][2][3] |

Experimental Protocol: Bates-Schwarzenbach Spectrophotometric Method

The pKa values of this compound have been determined using the Bates-Schwarzenbach spectrophotometric method.[1][2][3] This method is particularly useful for compounds with low water solubility.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

-

Spectrophotometric Measurement: Small aliquots of the this compound stock solution are added to each buffer solution. The absorbance of each solution is measured at various wavelengths using a UV-Vis spectrophotometer.

-

Data Analysis: The pKa is determined by analyzing the changes in absorbance as a function of pH. The Henderson-Hasselbalch equation is applied to the spectrophotometric data to calculate the pKa value. The absorbance of the acidic (protonated), basic (deprotonated), and buffered forms of the molecule are used in the calculation.[4]

Visualizing Experimental and Conceptual Frameworks

To further elucidate the context and experimental approaches related to this compound, the following diagrams are provided.

Conclusion

This guide provides a detailed overview of the thermal properties and dissociation constant of this compound, grounded in established experimental methodologies. The data presented in a clear, tabular format, alongside detailed protocols, offers researchers, scientists, and drug development professionals a solid foundation for incorporating this compound into their studies. The provided visualizations further clarify the experimental workflow and the compound's significant role in atmospheric chemistry. A thorough understanding of these fundamental properties is paramount for predicting the behavior and potential applications of this compound in diverse scientific and industrial contexts.

References

Aqueous Photolysis of cis-Pinonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous photolysis of cis-pinonic acid, a key oxidation product of α-pinene, a prevalent biogenic volatile organic compound. Understanding the atmospheric fate of this compound is crucial for accurately modeling secondary organic aerosol (SOA) formation and its impact on climate and air quality. This document summarizes the quantitative data, details experimental protocols for its study, and visualizes the key reaction pathways and experimental workflows.

Quantitative Data Summary

The direct aqueous photolysis of this compound (PA) when exposed to 280–400 nm radiation has been quantified, with key parameters presented below.[1][2][3][4][5][6]

| Parameter | Value | Phase | Wavelength Range | Reference |

| Molar Extinction Coefficients | See Supporting Information in Lignell et al., 2013 | Aqueous | 234–330 nm | [1] |

| Photolysis Quantum Yield (Φ) | 0.5 ± 0.3 | Aqueous | 280–400 nm (effective average) | [1][2][3][5][6] |

| Photolysis Quantum Yield (Φ) of PA Methyl Ester | 0.53 ± 0.06 | Gas | Not Specified | [1][2][3][5][6] |

Photolysis Products

The aqueous photolysis of this compound proceeds primarily through two competing photochemical pathways: Norrish type I and Norrish type II reactions.[2][5]

Major Product: Norrish Type II Isomerization

The predominant reaction pathway is a Norrish type II isomerization, which involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the opening of the cyclobutane (B1203170) ring.[1][2][3][4][5] This process results in the formation of a single major product.

Minor Products: Norrish Type I Splitting

Several minor products are also formed through a Norrish type I cleavage of the bond between the carbonyl group and the cyclobutane ring.[1][2][3][4][5] The resulting radicals can undergo further reactions to form a variety of smaller, oxygenated compounds. The identified chemical formulas of these minor products are listed below.

| Chemical Formula | Proposed Formation Pathway |

| C₁₀H₁₆O₃ | Norrish Type II Isomer (Major Product) |

| C₈H₁₄O₂ | Norrish Type I |

| C₆H₁₀O₂ | Norrish Type I |

| C₁₀H₁₄O₂ | Further photolysis product |

| C₉H₁₆O₂ | Norrish Type I |

| C₈H₁₂O₄ | Norrish Type I |

| C₈H₁₄O₄ | Norrish Type I |

| C₈H₁₂O₃ | Norrish Type I / Norrish Type II |

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's aqueous photolysis.

Photolysis and Quantum Yield Determination

The quantum yield of this compound photolysis was determined by monitoring the decay of its characteristic π* ← n carbonyl band using UV-vis spectroscopy.[1]

-

Sample Preparation: An 18 mM solution of this compound (Sigma-Aldrich, 98%) was prepared in HPLC grade water.[1]

-

Light Source: A 150 W xenon UV lamp housed in an air-cooled unit was used as the radiation source.[1]

-

Actinometry: The photolysis quantum yield was determined relative to an azoxybenzene (B3421426) actinometer.[1] A 0.2 mM azoxybenzene solution in 6.0 mM KOH in ethanol (B145695) was photolyzed under identical conditions.[1]

-

Experimental Setup: The sample was held in a cuvette and exposed to room air during photolysis.[1]

Product Identification and Analysis

A suite of analytical techniques was employed to separate and identify the photolysis products.

-

High-Performance Liquid Chromatography–Electrospray Ionization-Mass Spectrometry (HPLC–ESI-MS): This technique was used for the separation and mass spectrometric analysis of the photolysis products. An 8 mL solution of 10 mM this compound in water was photolyzed for 60 minutes and then concentrated to 4 mL by evaporation before analysis.[1] HPLC allows for the efficient separation of products based on their polarity, enabling the isolation of fractions for further analysis.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyses were used to confirm the structure of the major photolysis product, 3-isopropenyl-6-oxoheptanoic acid.[1][2][3][4][5]

-

Chemical Ionization Mass Spectrometry (CIMS): CIMS was also used to confirm the identity of the major product.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the key processes involved in the aqueous photolysis of this compound.

Caption: Experimental workflow for studying the aqueous photolysis of this compound.

Caption: Reaction pathways for the aqueous photolysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental and theoretical study of aqueous this compound photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. R. Benny Gerber Research Group [robert-benny-gerber.huji.ac.il]

- 5. Collection - Experimental and Theoretical Study of Aqueous this compound Photolysis - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

Biological Properties of α-Pinene Derivatives: A Focus on Cis-Pinonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction